molecular formula C12H8F3NO B11718850 2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine CAS No. 1215074-27-3

2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine

Cat. No.: B11718850
CAS No.: 1215074-27-3
M. Wt: 239.19 g/mol
InChI Key: HRCFZZYCDSHQHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine is an organic compound with the molecular formula C12H8F3NO It is characterized by the presence of a hydroxyl group at the second position and a trifluoromethylphenyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine typically involves the reaction of 2-chloropyridine with 2-trifluoromethylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-4-(2-trifluoromethylphenyl)pyridine.

    Reduction: Formation of 2-hydroxy-4-(2-trifluoromethylphenyl)dihydropyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-4-(2-fluorophenyl)pyridine
  • 2-Hydroxy-4-(2-chlorophenyl)pyridine

Uniqueness

2-Hydroxy-4-(2-trifluoromethylphenyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

CAS No.

1215074-27-3

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)8-5-6-16-11(17)7-8/h1-7H,(H,16,17)

InChI Key

HRCFZZYCDSHQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)NC=C2)C(F)(F)F

Origin of Product

United States

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